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The chemical synthesis of RNA is a cornerstone of modern molecular biology and therapeutic

development. A critical step in this process is the removal of protecting groups from the

synthesized oligonucleotide, a procedure known as deprotection. The choice of deprotection

protocol significantly impacts the yield, purity, and integrity of the final RNA product. This guide

provides a comparative analysis of three widely used 2'-hydroxyl protecting group strategies:

tert-butyldimethylsilyl (TBDMS), triisopropylsilyloxymethyl (TOM), and bis(2-

acetoxyethoxy)methyl (2'-ACE).

Comparative Analysis of Deprotection Protocols
The selection of an RNA deprotection strategy is often a trade-off between synthesis efficiency,

deprotection time, and the sensitivity of the RNA sequence to the deprotection reagents. Each

of the three major chemistries offers distinct advantages and disadvantages.

TBDMS (tert-butyldimethylsilyl) Chemistry: As the traditional and most established method,

TBDMS-protected phosphoramidites are widely used and cost-effective.[1] However, the steric

bulk of the TBDMS group can lead to lower coupling efficiencies during synthesis, particularly

for longer RNA strands.[2] A significant drawback of the TBDMS method is the potential for 2' to

3' phosphodiester bond migration during the basic deprotection step, which can result in non-

biologically active 2'-5' linkages.[3] The deprotection of the TBDMS group itself typically
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requires a fluoride-based reagent, which can be sensitive to water content and may introduce

impurities that require subsequent removal.[4][5]

TOM (Triisopropylsilyloxymethyl) Chemistry: TOM-protected phosphoramidites were developed

to address some of the limitations of TBDMS chemistry. The TOM group is less sterically

hindered, leading to higher coupling efficiencies and allowing for the synthesis of longer RNA

oligonucleotides.[3][6] A key advantage of the TOM protecting group is its stability under basic

conditions, which prevents the problematic 2' to 3' isomerization observed with TBDMS.[3][7]

Deprotection is generally faster and more reliable, often utilizing methylamine-based reagents.

[6]

2'-ACE (bis(2-acetoxyethoxy)methyl) Chemistry: The 2'-ACE chemistry offers a unique

approach to RNA synthesis and deprotection. A significant advantage is that the 2'-ACE

protected RNA is water-soluble and can be purified while the protecting groups are still

attached, which minimizes exposure to ribonucleases and can simplify the handling of

sequences prone to secondary structures.[8] The final deprotection of the 2'-ACE group is

performed under very mild acidic conditions, which is beneficial for sensitive RNA

modifications.[8] This method is reported to result in high yields and purity, especially for long

RNA sequences.[9]

Quantitative Performance Data
The following tables summarize available data on the yield and purity of RNA oligonucleotides

deprotected using the TBDMS, TOM, and 2'-ACE protocols. It is important to note that direct

head-to-head comparisons under identical conditions are limited in the literature.

Deprotection
Protocol

Oligonucleotid
e Length

Reported Yield
Reported
Purity

Data Source

TBDMS 21-mer ~15-20 OD HPLC Purified [10]

TOM >75-mer High High [11][12]

2'-ACE 73-mer High PAGE Purified [8]

2'-ACE >120-mer High High [9]
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Deprotection
Protocol

Purification Method Typical Purity
Typical Yield (1.0
µmol scale)

TBDMS/TOM
Glen-Pak™

Purification
90-95% 50-80 OD

2'-ACE HPLC/PAGE High High

Experimental Protocols
Below are detailed methodologies for the deprotection of RNA synthesized with TBDMS, TOM,

and 2'-ACE protecting groups.

TBDMS Deprotection Protocol
This protocol involves a two-step deprotection process: first, the removal of the base and

phosphate protecting groups, followed by the removal of the 2'-TBDMS groups.

Materials:

Ammonium hydroxide/40% Methylamine (AMA) solution (1:1, v/v)

Triethylamine trihydrofluoride (TEA·3HF)

Dimethyl sulfoxide (DMSO), anhydrous

Triethylamine (TEA), anhydrous

RNA Quenching Buffer

Procedure:

Cleavage and Base Deprotection:

1. Transfer the solid support containing the synthesized RNA to a screw-cap vial.

2. Add 1 mL of AMA solution to the vial.

3. Seal the vial tightly and heat at 65°C for 10 minutes.[4]
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4. Cool the vial to room temperature and carefully transfer the supernatant to a new

microcentrifuge tube.

5. Dry the RNA pellet using a vacuum concentrator.

2'-TBDMS Group Removal:

1. To the dried RNA pellet, add 115 µL of anhydrous DMSO and dissolve completely. Gentle

heating at 65°C for 5 minutes may be required.

2. Add 60 µL of TEA to the DMSO/RNA solution and mix gently.

3. Add 75 µL of TEA·3HF and heat the mixture at 65°C for 2.5 hours.[11]

4. Cool the reaction mixture on ice.

5. Quench the reaction by adding 1.75 mL of RNA Quenching Buffer. The RNA is now ready

for purification.

TOM Deprotection Protocol
This protocol is similar to the TBDMS protocol but often utilizes milder conditions for base

deprotection.

Materials:

Ammonium hydroxide/40% Methylamine (AMA) solution (1:1, v/v) or Ethanolic

methylamine/aqueous methylamine (EMAM)

Triethylamine trihydrofluoride (TEA·3HF)

Dimethyl sulfoxide (DMSO), anhydrous

Triethylamine (TEA), anhydrous

RNA Quenching Buffer

Procedure:
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Cleavage and Base Deprotection:

1. Transfer the solid support to a sealable vial.

2. Add 1.5 mL of AMA solution and incubate for 10 minutes at 65°C. Alternatively, for longer

oligos, use 1.5 mL of EMAM solution and incubate for 6 hours at 35°C or overnight at

room temperature.[6]

3. Cool the vial and transfer the supernatant to a new tube.

4. Evaporate the solution to dryness.

2'-TOM Group Removal:

1. Redissolve the dried RNA in 115 µL of anhydrous DMSO, heating at 65°C for 5 minutes if

necessary.

2. Add 60 µL of TEA and mix gently.

3. Add 75 µL of TEA·3HF and heat at 65°C for 2.5 hours.[6]

4. Cool the solution and quench with 1.75 mL of RNA Quenching Buffer prior to purification.

2'-ACE Deprotection Protocol
This protocol involves a multi-step deprotection, with the final removal of the 2'-ACE group

under mild acidic conditions.

Materials:

Disodium-2-carbamoyl-2-cyanoethylene-1,1-dithiolate trihydrate (S2Na2) in DMF

40% aqueous Methylamine (MA)

2'-Deprotection Buffer (100 mM acetic acid, pH 3.8 with TEMED)

Procedure:

Phosphate Deprotection:
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1. Treat the solid support-bound oligonucleotide with 1 M S2Na2 in DMF for 30 minutes.[13]

2. Wash the support with water.

Cleavage and Base Deprotection:

1. Treat the support with 40% aqueous methylamine for 10 minutes at 55°C. This step also

modifies the 2'-ACE groups.[13]

2. Collect the supernatant containing the RNA.

2'-ACE Group Removal:

1. After purification of the 2'-ACE protected RNA, add 400 µL of 2'-Deprotection Buffer to the

dried RNA pellet.

2. Dissolve the pellet completely by pipetting.

3. Incubate at 60°C for 30 minutes.[8]

4. Lyophilize or use a SpeedVac to dry the fully deprotected RNA.

Visualizing the Deprotection Workflows
The following diagrams illustrate the key steps in each deprotection protocol.
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Cleavage & Base Deprotection
(AMA, 65°C) Drying 2'-TBDMS Removal

(TEA·3HF, DMSO, 65°C) Quenching Purification Deprotected RNA

Click to download full resolution via product page

Caption: Workflow for TBDMS RNA Deprotection.
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Caption: Workflow for TOM RNA Deprotection.
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Caption: Workflow for 2'-ACE RNA Deprotection.

Conclusion
The choice of an RNA deprotection protocol is a critical decision in the synthesis of high-quality

RNA. TBDMS chemistry, while being the most traditional method, presents challenges in terms

of coupling efficiency and the potential for side reactions. TOM chemistry offers significant

improvements with higher coupling yields and the elimination of 2' to 3' migration, making it a

robust choice for a wide range of applications. 2'-ACE chemistry provides a unique and elegant

solution, particularly for long and modified RNA sequences, by allowing for purification with the

2'-protecting groups intact and employing a final, mild deprotection step. The selection of the

optimal protocol will depend on the specific requirements of the RNA sequence, including its

length, complexity, and the presence of sensitive modifications, as well as considerations of

cost and throughput.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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